8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-4-2-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHWCYNTZXUIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with azepan-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-2-one derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Overview
8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of chromen-2-one, possesses unique structural features that contribute to its diverse applications in scientific research and industry. This compound is characterized by an azepane ring, hydroxy group, and a methyl substituent, which enhance its biological and chemical properties.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. Its structural components suggest possible activity against various diseases, particularly in the fields of oncology and infectious diseases. Research has indicated that derivatives of chromen-2-one can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity
Studies have shown that chromenone derivatives can possess significant antimicrobial properties. The presence of the azepane ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further exploration as an antimicrobial agent.
Antiviral Properties
Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against RNA viruses. The mechanism is thought to involve inhibition of viral replication through interference with viral proteins.
Chemical Synthesis
As a building block in organic synthesis, this compound can be utilized to synthesize more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the azepane ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may exert its effects through inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one and their biological properties:
Key Comparative Insights
Antitubercular Activity :
- CSHMC, a sulfonyl-substituted coumarin, demonstrates potent antitubercular activity (MIC = 0.99 mg/L) comparable to first-line drugs like isoniazid and rifampicin . Its efficacy is attributed to the (4-chlorophenyl)sulfonyl group, which may disrupt mycobacterial cell wall synthesis . In contrast, the azepan-1-ylmethyl substituent in the target compound could modulate bioavailability but requires empirical validation.
The azepane ring’s lipophilic nature might further enhance metabolic stability, though in vivo studies are needed.
Structural-Activity Relationships (SAR): Position of Substitution: Activity is highly dependent on substituent placement. For example, sulfonyl groups at C8 (CSHMC) confer antitubercular activity, whereas hydrazonomethyl groups () are intermediates for further functionalization . Heterocyclic Modifications: Thiofibrate derivatives with triazole/oxadiazole moieties () exhibit antimicrobial activity, highlighting the importance of electron-withdrawing groups at C7/C8 . The azepane ring, a saturated nitrogen heterocycle, may enhance binding to enzymatic targets like aminopeptidases .
Synthetic Accessibility :
- The target compound is synthesized via alkylation of 7-hydroxy-4-methylcoumarin with azepane derivatives, a method analogous to the preparation of 4-methyl-7-propoxycoumarin () . This contrasts with sulfonyl- or halogen-substituted coumarins, which require sulfonation or electrophilic substitution .
Biological Activity
8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-2-one core structure with an azepane ring and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 359.416 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression. For example, it has been noted to affect acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment by increasing acetylcholine levels .
- Cellular Pathways : It modulates pathways related to cell proliferation, apoptosis, and immune response, which are crucial for its therapeutic effects.
Anti-inflammatory Activity
Research has demonstrated that chromen-2-one derivatives exhibit notable anti-inflammatory properties. In one study, compounds structurally related to this compound were screened for their ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The results indicated that these compounds were more potent than the standard drug Diclofenac at a dose of 30 mg/kg .
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively studied. A structure-activity relationship (SAR) analysis indicated that certain modifications on the coumarin structure enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 25 µM to 45 µM against human cancer cell lines such as K562 and MCF-7 .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other chromen derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 6-chloro-7-hydroxy-4-methylcoumarin | Chlorine substitution | Anti-inflammatory | Not specified |
| 8-(piperidin-1-ylmethyl)-6-chloro-coumarin | Piperidine ring | Anticancer | Not specified |
| 8-(azepan-1-ylmethyl)-7-hydroxy-coumarin | Azepane ring | Anti-inflammatory, Anticancer | Varies (25–45 µM) |
The presence of the azepane ring in 8-(azepan-1-ylmethyl)-7-hydroxy-coumarin distinguishes it from other derivatives, potentially influencing its interaction with biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anti-inflammatory Study : A study conducted on various coumarin derivatives revealed that those with hydroxyl substitutions exhibited significant anti-inflammatory effects in animal models .
- Neuroprotective Effects : Research indicates that compounds containing a coumarin core can inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Cytotoxicity Assays : In vitro studies have shown that modifications on the coumarin backbone can lead to enhanced cytotoxicity against cancer cells, supporting further exploration of these compounds as therapeutic agents .
Q & A
Q. Critical Parameters :
- Temperature control during condensation to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How is the compound structurally characterized?
Answer:
Standard characterization methods include:
Q. Example Spectral Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 6.2 (s, aromatic H), δ 3.3 (m, azepane CH₂) | |
| IR | 1705 cm⁻¹ (C=O), 3200 cm⁻¹ (O–H) |
Advanced: How to refine crystal structures of this compound using SHELXL for high-resolution or twinned data?
Answer:
Data Handling :
- Use SHELXL for least-squares refinement. For twinned data, apply TWIN and BASF commands to model twin domains .
- Hydrogen atoms: Place geometrically (riding model) or locate via difference Fourier maps for hydroxyl groups .
Validation :
- Check R-factors (R₁ < 0.05 for high-resolution data).
- Analyze residual electron density (<0.5 eÅ⁻³) to confirm absence of disorder .
Case Study :
A crystal structure (C26H22N2O4) refined with SHELXL showed:
- Space group: P1̄
- R₁ = 0.0663, wR₂ = 0.1830 after anisotropic refinement of non-H atoms .
Advanced: How to design Fe³⁺ chemosensors using derivatives of this compound?
Answer:
Design Strategy :
- Hydrazone Functionalization : Introduce hydrazone moieties (e.g., (E)-8-(2-(dihydrofuran-2(3H)-ylidene)hydrazinyl)) to create Fe³⁺-specific binding sites .
- Selectivity Testing : Perform fluorescence quenching assays in acetonitrile/water (1:1) with competing ions (e.g., Cu²⁺, Zn²⁺). Reported detection limit: ~10⁻⁶ M .
Mechanism :
Fe³⁺ binding disrupts intramolecular charge transfer (ICT), causing a "turn-off" fluorescence response. Confirmed via Job’s plot (1:1 binding stoichiometry) .
Basic: How to evaluate the biological activity of this compound?
Answer:
Antimicrobial Assays :
- Test against E. coli and S. aureus using agar dilution (MIC: 25–50 µg/mL reported for similar coumarins) .
Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to determine IC₅₀ values .
Q. Comparison with Analogues :
| Compound | MIC (µg/mL) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-(Azepan-1-ylmethyl) derivative | 32 | 45 | |
| 6-Chloro-4-hydroxycoumarin | 50 | 60 |
Advanced: How to validate Fe³⁺ binding using computational methods?
Answer:
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify binding sites (e.g., hydroxyl and hydrazone groups) .
Molecular Docking : Simulate Fe³⁺ interaction with AutoDock Vina (binding energy: −7.2 kcal/mol reported) .
Electrostatic Potential Maps : Visualize electron-rich regions (e.g., O–H and N donors) for metal coordination .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm charge-transfer transitions .
Advanced: How to resolve discrepancies in elemental analysis (e.g., C/H/N mismatch)?
Answer:
Purification : Re-crystallize from ethanol/acetonitrile to remove solvent residues.
Alternative Techniques :
- Use CHNS elemental analysis for accurate C/H/N quantification.
- Validate via high-resolution mass spectrometry (HRMS) .
Case Example : A synthesized derivative showed C: 75.05% (calc. 73.23%) due to residual solvent; corrected via Soxhlet extraction .
Basic: What are common chemical reactions involving this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
